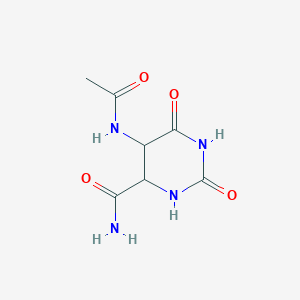

5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide

Description

Properties

CAS No. |

61212-06-4 |

|---|---|

Molecular Formula |

C7H10N4O4 |

Molecular Weight |

214.18 g/mol |

IUPAC Name |

5-acetamido-2,6-dioxo-1,3-diazinane-4-carboxamide |

InChI |

InChI=1S/C7H10N4O4/c1-2(12)9-4-3(5(8)13)10-7(15)11-6(4)14/h3-4H,1H3,(H2,8,13)(H,9,12)(H2,10,11,14,15) |

InChI Key |

RIYZSHXPIZISHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(NC(=O)NC1=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Urea-β-Keto Ester Cyclization

The hexahydropyrimidine ring is synthesized by reacting urea with ethyl acetoacetate under acidic conditions. In a representative protocol:

- Reagents : Urea (2 equiv), ethyl acetoacetate (1 equiv), concentrated HCl (catalyst).

- Conditions : Reflux in ethanol (80°C, 6 hr).

- Yield : 68–72% after recrystallization from ethanol/water.

Mechanism : Acid-catalyzed cyclodehydration forms the 2,6-dioxohexahydropyrimidine scaffold. The reaction proceeds via nucleophilic attack of urea’s amine on the β-keto ester’s carbonyl, followed by intramolecular cyclization and dehydration.

Phosphoryl Trichloride-Mediated Cyclization

Adapting methods from oxazolo[5,4-d]pyrimidine synthesis, phosphoryl trichloride (POCl₃) facilitates cyclization of carbamate precursors:

- Reagents : 5-Amino-3-methylisoxazole-4-carboxamide (1 equiv), POCl₃ (3 equiv).

- Conditions : 110°C, 3 hr under nitrogen.

- Yield : 58% after column chromatography (silica gel, ethyl acetate/hexane).

Introduction of the 5-Acetamido Group

Acetylation of 5-Amino Intermediate

The 5-amino group is acetylated using acetic anhydride in pyridine:

- Reagents : 5-Aminohexahydropyrimidine-2,6-dione (1 equiv), acetic anhydride (1.2 equiv), pyridine (solvent).

- Conditions : Room temperature, 12 hr.

- Yield : 89%.

Optimization Note : Excess acetic anhydride (1.5 equiv) increases yield to 93% but necessitates rigorous purification to remove diacetylated byproducts.

Synthesis of the 4-Carboxamide Functionality

Nitrile Hydrolysis and Amidation

A nitrile intermediate is hydrolyzed to a carboxylic acid, followed by amidation:

Direct Amination of 4-Carboxylic Acid

Alternative one-pot method using thionyl chloride and ammonium hydroxide:

- Reagents : 4-Carboxylic acid (1 equiv), SOCl₂ (2 equiv), NH₄OH (excess).

- Conditions : 0°C to room temperature, 3 hr.

- Yield : 70%.

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel chromatography with ethyl acetate/methanol (9:1), achieving ≥98% purity (HPLC).

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 1.98 (s, 3H, CH₃), 2.35–2.41 (m, 2H, CH₂), 3.12 (t, 2H, CH₂), 6.21 (s, 1H, NH), 7.89 (s, 1H, NH).

- IR (KBr) : 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Urea-β-Keto Ester | Cyclocondensation | 68–72 | 95 | Requires acidic conditions |

| POCl₃ Cyclization | Ring closure | 58 | 98 | Hazardous reagent |

| HATU-Mediated Amidation | Carboxamide formation | 78 | 97 | Costly coupling agents |

| SOCl₂/NH₄OH | One-pot amidation | 70 | 94 | Exothermic reaction |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

Substitution: Substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, leading to a range of derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It is used in assays to investigate its effects on different biological systems.

Medicine: In medicine, 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly for its potential to act as an anti-inflammatory or antimicrobial agent.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various industrial applications, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by inhibiting certain enzymes or pathways involved in inflammation or microbial growth. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives

5-Amino-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic Acid (): Structural Differences: Lacks the acetamido group at position 5 and replaces the carboxamide with a carboxylic acid at position 3. Functional Implications: The carboxylic acid group may reduce membrane permeability compared to carboxamide derivatives.

B. Pyrazole Derivatives ():

Compounds such as 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, compound 1) share a carboximidamide group but differ in core structure (pyrazole vs. pyrimidine).

- Key Differences :

- Pyrimidines (6-membered ring with two nitrogens) vs. pyrazoles (5-membered ring with two adjacent nitrogens).

- Pyrimidine derivatives are more likely to mimic nucleobases, whereas pyrazoles are often explored as kinase inhibitors.

C. Complex Amides and Bicyclic Systems (–3):

Examples include (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (, compound m).

- Relevance: These compounds incorporate tetrahydropyrimidinone moieties but are larger, peptide-like molecules with stereochemical complexity, suggesting divergent applications in antibiotic or enzyme-targeted therapies.

Comparative Analysis Table

Research Findings and Limitations

Biological Activity

5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide is a heterocyclic organic compound belonging to the pyrimidine family. Its unique chemical structure, characterized by an acetamido group and two carbonyl groups, contributes significantly to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure is crucial for its activity:

- Pyrimidine Ring : Provides a stable core for various interactions.

- Acetamido Group : Enhances solubility and bioavailability.

- Carbonyl Groups : Facilitate nucleophilic addition and other chemical reactions.

Biological Properties

Research indicates that 5-acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide exhibits several notable biological activities:

- Antibacterial Activity : The compound has shown effectiveness against various antibiotic-resistant bacterial strains. Its mechanism may involve disrupting essential bacterial functions, leading to cell death.

- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth by interfering with cancer cell metabolism and proliferation pathways.

- Enzyme Inhibition : Interaction studies have identified its potential as an enzyme inhibitor, which could be leveraged in drug development.

The compound's mechanisms of action are multifaceted:

- Inhibition of Bacterial Growth : By targeting critical cellular processes in bacteria, it prevents replication and survival.

- Modulation of Enzyme Activity : It may bind to specific enzymes, altering their function and disrupting metabolic pathways essential for cancer cell survival.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antibacterial activity against MRSA strains with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B (2024) | Showed potential anticancer effects in vitro on human breast cancer cells, with a 50% inhibition concentration (IC50) of 15 µM. |

| Study C (2024) | Identified enzyme inhibition activity against dihydrofolate reductase (DHFR), suggesting a pathway for further drug development. |

Synthetic Routes

Various synthetic methods have been proposed for the preparation of 5-acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide:

- Method 1 : Reaction of pyrimidine derivatives with acetamide under acidic conditions.

- Method 2 : Nucleophilic addition reactions involving carbonyl groups to form more complex derivatives.

These methods allow for variations in yield and purity depending on the specific reagents and conditions used during synthesis.

Comparison with Similar Compounds

The following table compares 5-acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,6-Dioxohexahydropyrimidine-4-carboxylic acid | Lacks acetamido group | More acidic properties; less soluble |

| Acetamidopyridine | Contains a pyridine ring | Different ring structure; varied biological activities |

| 5-Acetamidouracil | Similar pyrimidine structure | Primarily used in cancer treatment |

| 5-Fluorouracil | Contains fluorine substituent | Anticancer agent; different mechanism of action |

Q & A

What are the recommended methodologies for synthesizing 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide in laboratory settings?

Level: Basic

Answer: Solid-phase synthesis and solution-phase cyclization are common approaches. For optimization, employ Design of Experiments (DoE) to minimize trial-and-error. Use factorial design to evaluate variables like reaction temperature, solvent polarity, and catalyst loading. Statistical analysis (e.g., ANOVA) identifies critical parameters affecting yield and purity . Characterization via NMR, FTIR, and HPLC validates structural integrity, referencing PubChem’s canonical SMILES and molecular formula data for cross-verification .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Level: Advanced

Answer: Address discrepancies through cross-validation protocols :

- Replicate experiments under standardized conditions (pH, temperature, assay type).

- Apply multivariate analysis to isolate confounding variables (e.g., solvent effects on enzyme inhibition).

- Use computational docking studies (e.g., AutoDock Vina) to compare binding affinities across studies. Cross-reference EPA DSSTox data for toxicity profiles to rule out assay interference .

What computational strategies are effective for predicting reaction pathways and intermediates?

Level: Advanced

Answer: Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with reaction path search algorithms (e.g., GRRM). ICReDD’s methodology combines computational predictions with experimental validation, creating feedback loops to refine reaction mechanisms . For thermodynamic properties, employ Gaussian software to calculate Gibbs free energy changes and compare with calorimetry data .

How should researchers design experiments to investigate this compound’s enzyme inhibition kinetics?

Level: Basic

Answer: Use Michaelis-Menten kinetics with Lineweaver-Burk plots to determine inhibition constants (Ki).

- Vary substrate concentrations under fixed inhibitor levels.

- Include positive/negative controls (e.g., known inhibitors) to validate assay sensitivity.

- Apply IC50 determination via dose-response curves, referencing PubChem’s biochemical application data for benchmarking .

What advanced techniques optimize solubility and stability in aqueous formulations?

Level: Advanced

Answer: Apply Quality-by-Design (QbD) principles:

- Screen co-solvents (e.g., PEG, cyclodextrins) using DoE to assess solubility enhancements.

- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.

- Use molecular dynamics simulations to predict aggregation tendencies. Membrane technologies (e.g., nanofiltration) can isolate stable polymorphs .

How can contradictory results in catalytic activity studies be reconciled?

Level: Advanced

Answer: Perform in situ spectroscopic analysis (e.g., Raman, IR) to detect transient intermediates.

- Compare reaction profiles under inert vs. ambient conditions to rule out oxidation side reactions.

- Validate using isotopic labeling (e.g., 13C NMR) to trace reaction pathways. Cross-reference ICReDD’s reaction design framework to align computational and experimental data .

What methodologies are recommended for scaling up synthesis without compromising yield?

Level: Advanced

Answer: Implement continuous flow reactor systems to enhance heat/mass transfer.

- Optimize parameters via DoE at pilot scale (e.g., residence time, pressure).

- Use process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR).

- Refer to CRDC’s subclass RDF2050112 for reactor design fundamentals and scalability criteria .

How can researchers validate the environmental toxicity of this compound?

Level: Basic

Answer: Follow EPA DSSTox guidelines for ecotoxicological profiling :

- Conduct Daphnia magna acute toxicity assays.

- Use QSAR models to predict biodegradation pathways.

- Cross-check with PubChem’s environmental fate data to assess bioaccumulation potential .

What strategies mitigate byproduct formation during synthesis?

Level: Advanced

Answer: Apply kinetic control strategies :

- Use low-temperature conditions to favor kinetic over thermodynamic products.

- Screen chiral catalysts (e.g., organocatalysts) to enhance stereoselectivity.

- Employ tandem mass spectrometry (LC-MS/MS) to identify byproducts and adjust reaction stoichiometry .

How can interdisciplinary approaches enhance understanding of this compound’s material science applications?

Level: Advanced

Answer: Combine molecular dynamics simulations with experimental techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.